- Preparation method of (1-chloropropyl)benzene and derivatives, China, , ,
Cas no 934-11-2 ((1-Chloropropyl)benzene)

(1-Chloropropyl)benzene structure
Nombre del producto:(1-Chloropropyl)benzene
Número CAS:934-11-2
MF:C9H11Cl
Megavatios:154.636641740799
MDL:MFCD00466194
CID:752715
PubChem ID:524241
(1-Chloropropyl)benzene Propiedades químicas y físicas
Nombre e identificación
-
- Benzene, (1-chloropropyl)-
- (1-Chloropropyl)benzene
- (1-CHLORO-PROPYL)-BENZENE
- 1-chloro-1-phenylpropane
- (1-Chloropropyl)benzene (ACI)
- 1-Phenylpropyl chloride
- α-Ethylbenzyl chloride
- AKOS009235220
- 934-11-2
- DB-299412
- J-500148
- 1-chloropropylbenzene
- (1-Chloropropargylidene)cyclohexane
- Benzene, (1-chloropropyl)
- SCHEMBL212179
- DTXSID70335275
- EN300-91435
- (1-Chloropropyl)-benzene
- J-500147
-
- MDL: MFCD00466194
- Renchi: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- Clave inchi: MZMVVHAHSRJOEO-UHFFFAOYSA-N
- Sonrisas: ClC(CC)C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 154.0549280g/mol
- Masa isotópica única: 154.0549280g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 84.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 0Ų
(1-Chloropropyl)benzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | C588183-100mg |
(1-Chloropropyl)benzene |
934-11-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
Enamine | EN300-91435-0.25g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.25g |
$125.0 | 2023-02-11 | |
Enamine | EN300-91435-0.5g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.5g |
$197.0 | 2023-02-11 | |
1PlusChem | 1P006GET-100mg |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 100mg |
$166.00 | 2024-04-20 | |
1PlusChem | 1P006GET-1g |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 1g |
$350.00 | 2025-02-21 | |
Ambeed | A407970-1g |
(1-Chloropropyl)benzene |
934-11-2 | 97% | 1g |
$614.0 | 2024-08-02 | |
A2B Chem LLC | AD00405-50mg |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 50mg |
$270.00 | 2024-05-20 | |
Aaron | AR006GN5-500mg |
(1-chloropropyl)benzene |
934-11-2 | 95% | 500mg |
$296.00 | 2025-01-23 | |
Aaron | AR006GN5-10g |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 10g |
$1145.00 | 2024-07-18 | |
A2B Chem LLC | AD00405-2.5g |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 2.5g |
$804.00 | 2024-05-20 |
(1-Chloropropyl)benzene Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → 0 °C; 1 - 18 h, 0 °C → rt
Referencia
- Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanesChemical Communications (Cambridge, 2020, 56(93), 14661-14664,
Métodos de producción 4
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dimethylformamide , Trichloroisocyanuric acid Solvents: Dichloromethane ; 3 h, 25 °C
1.2 10 min
1.2 10 min
Referencia
- Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditionsSynthesis and Reactivity in Inorganic, 2015, 45(1), 97-103,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Chloroform ; 4 h, rt
Referencia
- Silica chloride (SiO2-Cl). A new heterogeneous reagent, for the selective and efficient conversion of benzylic alcohols to their corresponding chlorides and iodidesSynthetic Communications, 2003, 33(21), 3671-3677,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ; 45 min, -78 °C
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifenTetrahedron, 2003, 59(18), 3219-3225,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Hydrochloric acid Catalysts: Acetic acid ; 6 - 24 h, 50 °C
Referencia
- Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic systemGreen Chemistry, 2018, 20(3), 680-684,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ; 1.5 h, rt
Referencia
- Iron catalyzed halogenation of benzylic aldehydes and ketonesCatalysis Science & Technology, 2015, 5(4), 2406-2417,
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Cyanuric chloride , 1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ; 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
Referencia
- Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its applicationChinese Journal of Chemistry, 2012, 30(7), 1647-1657,
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 1 - 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reactionChemRxiv, 2020, 1, 1-6,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine LigandsAngewandte Chemie, 2019, 58(32), 11112-11117,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide , Tetrabutylammonium fluoride Solvents: Dichloromethane ; 8 h, 50 °C
Referencia
- Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylationNature Communications, 2018, 9(1), 1-11,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of AlkenesJournal of the American Chemical Society, 2021, 143(35), 14089-14096,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
Referencia
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl ElectrophilesJournal of the American Chemical Society, 2014, 136(41), 14365-14368,
(1-Chloropropyl)benzene Raw materials
(1-Chloropropyl)benzene Preparation Products
(1-Chloropropyl)benzene Literatura relevante
-
1. Caper tea
-
2. Book reviews
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
934-11-2 ((1-Chloropropyl)benzene) Productos relacionados
- 549526-90-1(3-chloro-3-(3-methoxy-phenyl)-2-oxo-propionic acid methyl ester)
- 2138133-85-2(3-(3-nitrophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine)
- 1795190-90-7(N'-(5-hydroxy-3-phenylpentyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide)
- 2319833-96-8(N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide)
- 473693-22-0(2-amino-1-(4-chlorothiophen-2-yl)ethan-1-one)
- 1090729-95-5(N-(1-cyanocyclohexyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide)
- 2228203-72-1(5-chloro-2-(2-methylbut-3-yn-2-yl)-1H-indole)
- 1807191-57-6(5-Cyano-3-fluoro-2-methylbenzoic acid)
- 1623063-36-4(1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1))
- 324017-24-5(<br>1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazid e)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934-11-2)(1-Chloropropyl)benzene

Pureza:99%
Cantidad:1g
Precio ($):553.0